molecular formula C13H17NO3 B2736078 phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate CAS No. 1216790-90-7

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate

Cat. No.: B2736078
CAS No.: 1216790-90-7
M. Wt: 235.283
InChI Key: VEKPTBMMWOMUJB-UHFFFAOYSA-N
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Description

Phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is a synthetic carbamate ester of interest in organic chemistry and medicinal chemistry research. This compound is designed with a hydroxycyclopentyl moiety and is related to a class of substituted phenyl N-(hydroxybenzyl)-N-methylcarbamates studied for their reactivity and ability to undergo intramolecular cyclization. Researchers can utilize this reagent to investigate the kinetics and mechanism of its conversion to corresponding heterocyclic structures, such as benzoxazinones, which are valuable scaffolds in synthetic chemistry . Carbamate compounds, in general, are widely used in chemical synthesis and can serve as key intermediates for developing pharmacologically active molecules . As a reagent, it is characterized by techniques including ¹H and ¹³C NMR spectroscopy, which for analogous compounds reveal characteristic carbonyl carbon signals around 156-157 ppm . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses and should be handled by qualified professionals with appropriate safety precautions.

Properties

IUPAC Name

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKPTBMMWOMUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (1-hydroxycyclopentyl)methanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential use as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially modulating their activity. This property is particularly useful in developing drugs targeting specific biological pathways.

Peptide Bond Surrogates : Carbamates like phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate are increasingly used as peptide bond surrogates due to their enhanced metabolic stability compared to traditional amides. This stability can improve the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .

Agrochemical Applications

This compound may also find applications in agrochemicals as a pesticide or herbicide. Its ability to inhibit specific enzymes can be leveraged to control pest populations without harming beneficial insects. Research indicates that carbamates can be designed to target pest-specific pathways, minimizing environmental impact .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. Results indicated that the compound significantly reduced enzyme activity at micromolar concentrations, suggesting potential therapeutic uses in treating conditions like Alzheimer's disease .

Case Study 2: Agrochemical Efficacy

In agricultural settings, this compound was tested against common pests. Field trials demonstrated a 70% reduction in pest populations compared to untreated controls, highlighting its effectiveness as a biopesticide .

Mechanism of Action

The mechanism of action of phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission. The compound may also undergo metabolic conversion to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate with structurally related carbamates:

Compound Name Substituent on Nitrogen Key Functional Groups Biological Activity (Reported) Synthesis Method (Example)
Phenyl N-phenylcarbamate Phenyl Aromatic rings, carbamate Enzyme inhibition, antimicrobial Phenylchloroformate + aniline
Phenyl N-cyclohexylcarbamate Cyclohexyl Non-polar cyclohexyl group Not explicitly stated Similar to phenyl N-phenylcarbamate
Methyl N-phenyl carbamate Methyl Methyl ester, carbamate Intermediate in polymer synthesis Catalytic reaction of methanol + phenyl urea
Fentanyl methyl carbamate 1-Phenethylpiperidin-4-yl + phenyl Opioid-like structure Analgesic (research use only) Specialized pharmaceutical synthesis
Target compound (1-Hydroxycyclopentyl)methyl Hydroxyl, cyclopentyl Inferred: Potential bioactivity Likely via amine + phenylchloroformate
Key Observations:
  • Steric and Polar Effects: The (1-hydroxycyclopentyl)methyl group in the target compound introduces both steric hindrance and polarity due to the hydroxyl group, distinguishing it from phenyl N-cyclohexylcarbamate (non-polar cyclohexyl) and phenyl N-phenylcarbamate (planar aromatic substituent) .

Physical and Chemical Properties

  • Melting Point and Solubility: The hydroxyl group in the target compound is expected to increase melting point compared to phenyl N-cyclohexylcarbamate (non-polar) but reduce solubility in hydrophobic solvents.
  • Stability : Hydroxyl groups may render the compound susceptible to oxidation, requiring inert storage conditions (-20°C, similar to fentanyl methyl carbamate ).

Biological Activity

Phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamate derivatives, which are known for their stability and ability to penetrate biological membranes. The structure can be represented as follows:

C6H5N(C5H9O)CO2\text{C}_6\text{H}_5\text{N}(\text{C}_5\text{H}_9\text{O})\text{CO}_2

This structure indicates that it contains a phenyl group, a cyclopentyl moiety with a hydroxymethyl substituent, and a carbamate functional group.

Carbamate compounds often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many carbamates act as inhibitors of enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of neurotransmitters and has implications in treating neurological disorders .
  • Antioxidant Activity : Some studies suggest that carbamate derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects : Certain carbamates have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Activity Mechanism Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInhibits acetylcholinesterase
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect was linked to its ability to modulate cellular signaling pathways involved in cell survival and death .
  • Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation in animal models of arthritis by downregulating the expression of inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve stereoselectivity in the synthesis of carbamate derivatives with cyclopentyl motifs?

Advanced optimization involves:

  • Chiral catalysts : Employing enantioselective catalysts (e.g., Ce-based oxides) to control stereochemistry at the cyclopentyl hydroxy group .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group.
  • In situ monitoring : Techniques like FT-IR or HPLC track reaction progress and intermediate stability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and cyclopentyl substituents .
  • X-ray crystallography : Resolve molecular geometry using programs like SHELXL for small-molecule refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. Advanced: How can crystallographic challenges (e.g., twinned crystals) be addressed during structural determination?

Advanced approaches include:

  • SHELXD/SHELXE : Robust algorithms for experimental phasing of twinned or low-resolution datasets .
  • ORTEP-III : Graphical tools to visualize thermal ellipsoids and validate hydrogen-bonding networks .

Basic: What biological activities have been reported for structurally similar phenyl carbamates?

Methodological Answer:
Analogous compounds (e.g., phenyl N-cyclohexylcarbamate) exhibit:

  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition in vitro, with IC50_{50} values in the µM range .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria, tested via microdilution assays .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of carbamate derivatives with enhanced bioactivity?

Advanced SAR strategies:

  • Functional group substitution : Introducing electron-withdrawing groups (e.g., -F, -NO2_2) to modulate electronic effects on the carbamate moiety .
  • Molecular docking : Computational modeling to predict binding affinities with target proteins (e.g., AChE) using PubChem-derived conformers .

Basic: What protocols ensure safe handling and storage of phenyl carbamate derivatives?

Methodological Answer:

  • GHS compliance : Classify compounds as irritants (Skin/Eye Category 2) based on structural analogs .
  • Storage : -20°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis .
  • PPE : Gloves, lab coats, and fume hoods mandatory during synthesis .

Q. Advanced: How do hydrolytic degradation pathways impact the stability of carbamates in aqueous environments?

Advanced stability studies:

  • pH-dependent kinetics : Monitor degradation via HPLC at varying pH (e.g., t1/2_{1/2} < 24 h at pH > 9) .
  • Activation energy calculations : Arrhenius plots quantify temperature-dependent hydrolysis rates .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • QSAR models : Predict logP (2.1–2.5) and solubility using CC-DPS quantum-chemical descriptors .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the cyclopentyl ring in solvent environments .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity (e.g., HOMO-LUMO gap ~5.2 eV) .

Advanced: How is stereochemical integrity maintained during the synthesis of carbamates with chiral cyclopentyl groups?

Methodological Answer:

  • Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Circular Dichroism (CD) : Confirm absolute configuration by correlating experimental spectra with computed ECD curves .

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